Cas no 445409-08-5 (2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide)

2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide
- 2-(4-bromophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Acetamide, 2-(4-bromophenoxy)-N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-
- 2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- 2-(4-bromophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- 445409-08-5
- Oprea1_035009
- Oprea1_838114
- 2-(4-bromophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
- AN-329/40926171
- F1443-1132
- AKOS000491080
- Z30202230
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- Inchi: 1S/C20H19BrN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
- InChI Key: QDXIJBHACRKRLH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(NC2=NC(C)=CC(C)=N2)(=O)=O)C=C1)(=O)COC1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 490.03104g/mol
- Monoisotopic Mass: 490.03104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 648
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 119Ų
Experimental Properties
- Density: 1.558±0.06 g/cm3(Predicted)
- pka: 7.16±0.10(Predicted)
2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-1132-20μmol |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-30mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-2μmol |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-2mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-3mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-20mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-40mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-10mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-4mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1443-1132-1mg |
2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide |
445409-08-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide Related Literature
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide
Research Briefing on 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide (CAS: 445409-08-5)
In recent years, the compound 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide (CAS: 445409-08-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug design. The presence of both a bromophenoxy moiety and a sulfamoylphenyl group suggests its potential as a modulator of biological pathways, making it a subject of interest for researchers exploring novel pharmacophores.
Recent studies have focused on the synthesis and biological evaluation of this compound, with particular emphasis on its inhibitory effects against specific enzymes such as carbonic anhydrases and sulfotransferases. These enzymes play critical roles in various physiological and pathological processes, and their modulation holds promise for treating conditions ranging from cancer to metabolic disorders. Preliminary results indicate that 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide exhibits selective inhibition profiles, which could be leveraged for the development of targeted therapies.
One of the key findings from recent research is the compound's ability to interact with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have revealed that the bromophenoxy group contributes to the compound's binding affinity, while the sulfamoylphenyl moiety enhances its solubility and pharmacokinetic properties. These insights have paved the way for further optimization of the compound's structure to improve its efficacy and reduce potential off-target effects.
In addition to its enzyme inhibitory properties, 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide has also been explored for its potential as a lead compound in drug discovery. Researchers have synthesized analogs and derivatives to evaluate structure-activity relationships (SAR), with the aim of identifying more potent and selective candidates. Early-stage in vitro and in vivo studies have shown promising results, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through comprehensive preclinical studies. Future research directions may include the exploration of prodrug strategies, formulation optimization, and combination therapies to enhance the compound's therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this research from the bench to the bedside.
In conclusion, 2-(4-bromophenoxy)-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}acetamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and selective enzyme inhibitory properties make it a valuable tool for understanding biological pathways and developing novel therapeutics. Continued research and development efforts will be essential to fully realize its potential and address the remaining challenges in its clinical application.
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